molecular formula C11H13N3OS2 B6926244 N-(4-methyl-1,3-thiazol-2-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide

N-(4-methyl-1,3-thiazol-2-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide

Cat. No.: B6926244
M. Wt: 267.4 g/mol
InChI Key: YQNPCFDPPMAKPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methyl-1,3-thiazol-2-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide is a compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS2/c1-6(2)10-12-4-8(17-10)9(15)14-11-13-7(3)5-16-11/h4-6H,1-3H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQNPCFDPPMAKPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CN=C(S2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-1,3-thiazol-2-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide typically involves the reaction of appropriate thiazole derivatives under specific conditions. One common method involves the use of hydrazine hydrate and alcohol as solvents, with the mixture being refluxed for several hours . The reaction conditions, such as temperature and time, are crucial to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-1,3-thiazol-2-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, triethylamine, and isonicotinoyl chloride . The conditions for these reactions vary, but they often involve refluxing the mixture for several hours to ensure complete reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with isonicotinoyl chloride produces N-isonicotinoyl-2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carbohydrazide analogues .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-methyl-1,3-thiazol-2-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its biological effects . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N-(4-methyl-1,3-thiazol-2-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its dual thiazole rings and specific substituents contribute to its stability and reactivity, making it a valuable compound for various applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.